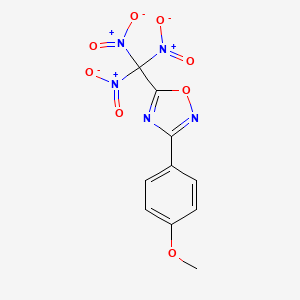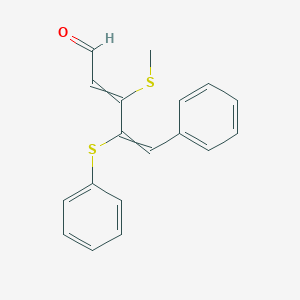
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is an organic compound characterized by the presence of both phenyl and sulfanyl groups attached to a penta-2,4-dienal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal typically involves the condensation of appropriate aldehydes and thiols under controlled conditions. One common method involves the reaction of 4-phenylthio-2-butenal with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl and sulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal exerts its effects involves interactions with various molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the conjugated dienal structure allows for interactions with nucleophilic sites in biological molecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-penta-2,4-dienal: Lacks the sulfanyl groups, making it less reactive in certain chemical reactions.
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal: Contains a dimethylamino group instead of sulfanyl groups, leading to different chemical and biological properties.
Uniqueness
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
647010-33-1 |
|---|---|
Fórmula molecular |
C18H16OS2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-phenyl-4-phenylsulfanylpenta-2,4-dienal |
InChI |
InChI=1S/C18H16OS2/c1-20-17(12-13-19)18(14-15-8-4-2-5-9-15)21-16-10-6-3-7-11-16/h2-14H,1H3 |
Clave InChI |
ASQDZARVBWDZRA-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

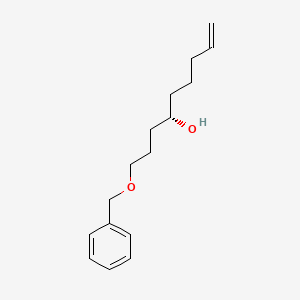
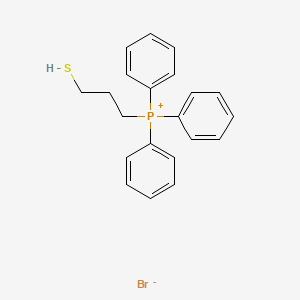
![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
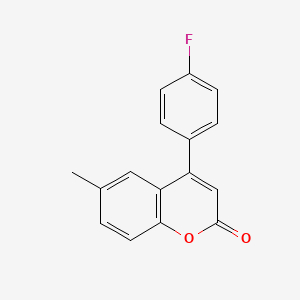
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)

